molecular formula C13H9Br2N B3048657 3,7-Dibromo-9h-fluoren-2-amine CAS No. 1785-40-6

3,7-Dibromo-9h-fluoren-2-amine

Cat. No.: B3048657
CAS No.: 1785-40-6
M. Wt: 339.02 g/mol
InChI Key: WSODBLGACLNUKG-UHFFFAOYSA-N
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Description

3,7-Dibromo-9H-fluoren-2-amine is an organic compound with the molecular formula C₁₃H₉Br₂N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms at the 3 and 7 positions and an amine group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromo-9H-fluoren-2-amine typically involves the bromination of fluorene derivatives followed by amination. One common method involves the bromination of fluorene using bromine in the presence of a catalyst such as iron or aluminum chloride to yield 2,7-dibromofluorene. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dibromo-9H-fluoren-2-amine has several applications in scientific research:

    Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,7-Dibromo-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9H-fluoren-2-amine
  • 3,9-Dibromo-9H-fluoren-2-amine
  • 2,7-Dibromo-9-fluorenone

Uniqueness

3,7-Dibromo-9H-fluoren-2-amine is unique due to the specific positioning of the bromine atoms and the amine group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,7-dibromo-9H-fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N/c14-9-1-2-10-7(4-9)3-8-5-13(16)12(15)6-11(8)10/h1-2,4-6H,3,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSODBLGACLNUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3=C1C=C(C=C3)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293671
Record name 3,7-dibromo-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-40-6
Record name NSC91416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7-dibromo-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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